molecular formula C21H25N5OS B1224111 1-[4-(1H-benzimidazol-2-yl)phenyl]-3-[3-(4-morpholinyl)propyl]thiourea

1-[4-(1H-benzimidazol-2-yl)phenyl]-3-[3-(4-morpholinyl)propyl]thiourea

Cat. No.: B1224111
M. Wt: 395.5 g/mol
InChI Key: CEGPLYZCVFIDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1H-benzimidazol-2-yl)phenyl]-3-[3-(4-morpholinyl)propyl]thiourea is a member of benzimidazoles.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized through a one-pot procedure involving acid chloride, potassium thiocyanate, and 4-(1H-benzimidazol-2-yl)benzenamine. Spectroscopic techniques like FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction have been employed for structural confirmation. It exhibits properties like elastase inhibition, antioxidant activity, and DNA binding ability, highlighting its potential in various biological applications (Arshad et al., 2020).

Biological Activities and Applications

  • Various benzimidazole derivatives, including structures similar to the compound , have been synthesized and shown significant antioxidant properties, particularly in inhibiting lipid peroxidation in rat liver microsomes (Kuş et al., 2004).
  • Certain benzimidazole-chalcone derivatives, closely related to the compound, have been recognized for their anticancer properties. These compounds demonstrated enhanced cytotoxic effects on human breast adenocarcinoma and human ovarian carcinoma cell lines, suggesting their potential as anticancer agents (Hsieh et al., 2019).
  • Benzimidazole derivatives have also been identified for their antibacterial properties against Helicobacter spp., highlighting their potential as selective antibacterial agents (Kühler et al., 2002).
  • In the field of corrosion inhibition, benzimidazole derivatives have been investigated for their potential in protecting mild steel against corrosion in acidic environments. These studies offer insights into the application of such compounds in material science and engineering (Yadav et al., 2013).

Properties

Molecular Formula

C21H25N5OS

Molecular Weight

395.5 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)phenyl]-3-(3-morpholin-4-ylpropyl)thiourea

InChI

InChI=1S/C21H25N5OS/c28-21(22-10-3-11-26-12-14-27-15-13-26)23-17-8-6-16(7-9-17)20-24-18-4-1-2-5-19(18)25-20/h1-2,4-9H,3,10-15H2,(H,24,25)(H2,22,23,28)

InChI Key

CEGPLYZCVFIDPM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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